

Unraveling the Kinetics of ϵ -Caprolactone Ring-Opening Polymerization Catalyzed by Tin(II) Octoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Caprolactone*

Cat. No.: *B156226*

[Get Quote](#)

This guide provides a comprehensive exploration of the kinetics governing the ring-opening polymerization (ROP) of **ϵ -caprolactone** (ϵ -CL), a cornerstone reaction for the synthesis of the biodegradable and biocompatible polyester, poly(**ϵ -caprolactone**) (PCL). We will delve into the mechanistic intricacies of the tin(II) octoate $[\text{Sn}(\text{Oct})_2]$ catalyzed process, dissect the kinetic models that describe its behavior, and provide field-proven methodologies for its study and control. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this ubiquitous polymerization system.

Foundational Principles: The Significance of PCL and the Role of the Catalyst

Poly(**ϵ -caprolactone**) is a semi-crystalline, aliphatic polyester that has garnered significant attention in the biomedical and pharmaceutical fields due to its excellent biocompatibility, biodegradability, and non-toxic degradation products.^[1] Its applications are extensive, ranging from drug delivery systems and absorbable sutures to scaffolds for tissue engineering.^{[1][2]} The most prevalent and industrially viable route to high molecular weight PCL is the Ring-Opening Polymerization (ROP) of its cyclic ester monomer, **ϵ -caprolactone**.

While various catalytic systems exist, tin(II) octoate (stannous octoate) remains the catalyst of choice for both industrial and academic settings.^{[3][4]} Its high efficiency, low toxicity, and solubility in the monomer render it exceptionally effective.^{[5][6]} However, a nuanced

understanding of its role is critical: $\text{Sn}(\text{Oct})_2$ is, in fact, a pre-catalyst. The polymerization is typically co-initiated by a protic source, most commonly a hydroxyl group from an alcohol (ROH) or residual water.[3][7][8] The $\text{Sn}(\text{Oct})_2$ reacts with the alcohol in an exchange reaction to form the true initiating species, a tin(II) alkoxide ($\text{Sn}(\text{OR})_2$ or Oct-Sn-OR).[7][9] It is this alkoxide that actively drives the polymerization forward.

The Coordination-Insertion Mechanism: A Step-by-Step Elucidation

The polymerization of ϵ -CL catalyzed by the $\text{Sn}(\text{Oct})_2/\text{ROH}$ system proceeds via a well-established coordination-insertion mechanism.[1][9][10] This mechanism ensures controlled polymer growth and is the foundation upon which the reaction kinetics are built. Direct spectroscopic evidence has confirmed the covalent bonding of tin to the polyester chain end, supporting this mechanistic pathway.[5][8]

The key steps are as follows:

- **Initiator Formation:** $\text{Sn}(\text{Oct})_2$ undergoes a rapid and reversible reaction with a co-initiator (e.g., n-hexanol, butanol) to form a tin(II) alkoxide.[3][9] This is the rate-determining step for initiation.
- **Monomer Coordination:** The carbonyl oxygen of an **ϵ -caprolactone** monomer coordinates to the vacant d-orbitals of the tin(II) center of the alkoxide initiator.[4][9] This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
- **Nucleophilic Attack & Ring-Opening:** The alkoxide oxygen atom of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer.[9] This results in the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring.
- **Insertion and Propagation:** The ring-opened monomer is inserted into the Sn-O alkoxide bond, elongating the polymer chain and regenerating the tin(II) alkoxide at the new chain end. This new, larger alkoxide is now the active species that can coordinate and ring-open the next monomer, allowing the polymer chain to grow.[11]

This sequence of coordination, attack, and insertion repeats, propagating the polymer chain until the monomer is consumed.

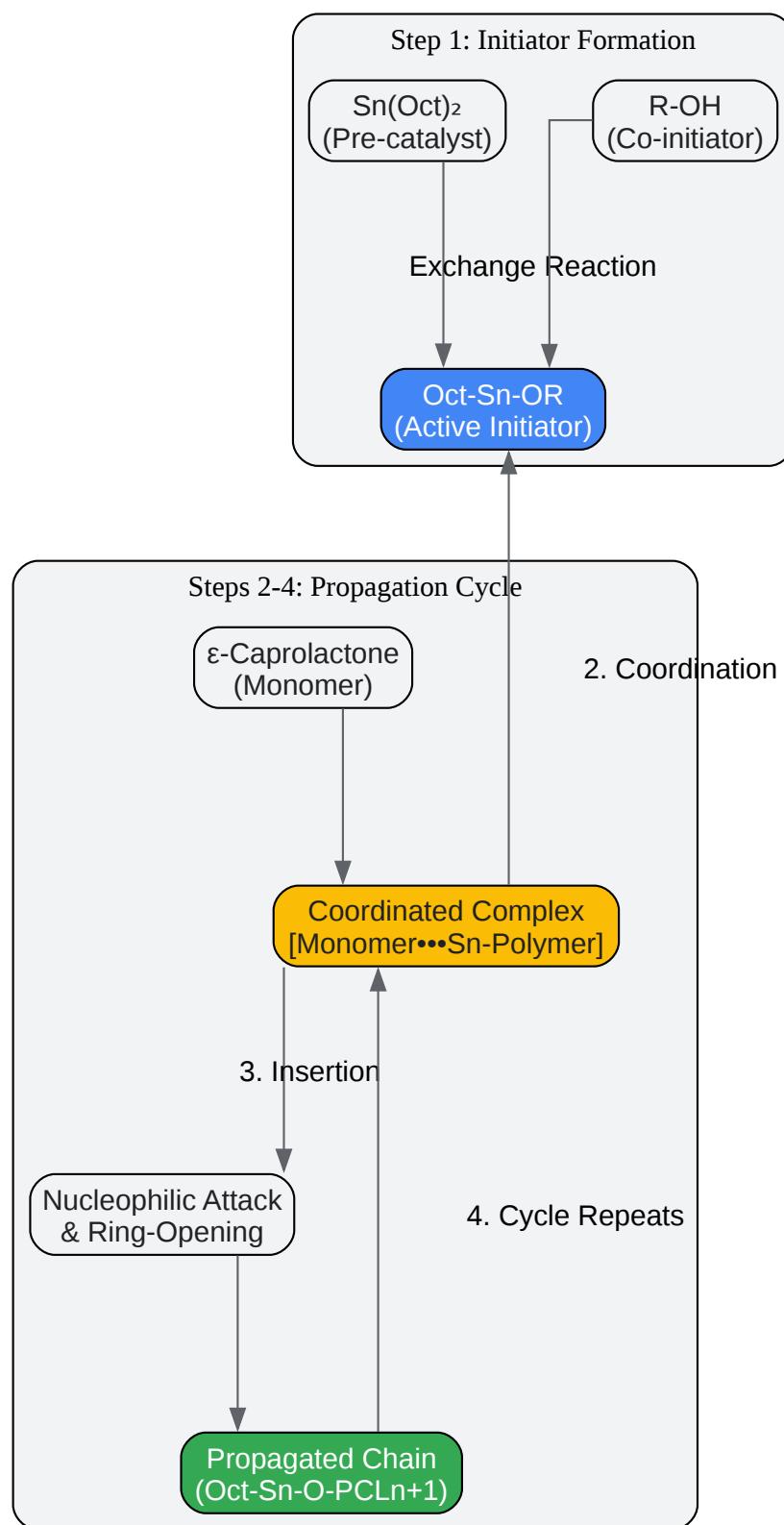

[Click to download full resolution via product page](#)

Fig 1. The Coordination-Insertion mechanism for $\text{Sn}(\text{Oct})_2$ catalyzed ROP of ϵ -caprolactone.

Dissecting the Reaction Kinetics

The kinetics of ϵ -CL polymerization are typically studied under the assumption that the initiation step (formation of the tin alkoxide) is rapid and that the number of active centers remains constant throughout the reaction. This allows for a simplified kinetic model that aligns well with experimental observations.

For most $\text{Sn}(\text{Oct})_2/\text{ROH}$ systems, the propagation rate (R_p) is first-order with respect to the monomer concentration ($[M]$) and the initial initiator concentration ($[I]_0$).^{[12][13]}

The kinetic plot of $\ln([M]_0/[M]t)$ versus time yields a straight line, confirming the first-order dependence on monomer concentration.^[12] The slope of this line represents the apparent rate constant, k_{app} .

The polymerization rate is highly sensitive to reaction conditions. The Arrhenius equation describes the temperature dependence of the apparent rate constant, k_{app} :

$$k_{\text{app}} = A * \exp(-E_a / RT)$$

where:

- E_a is the activation energy.
- A is the pre-exponential or frequency factor.
- R is the ideal gas constant.
- T is the absolute temperature in Kelvin.

Experimental studies using techniques like non-isothermal Differential Scanning Calorimetry (DSC) have determined the activation energy for this reaction.^[9] Isoconversional methods, such as the Friedman and Kissinger-Akahira-Sunose (KAS) models, are powerful tools for calculating E_a from non-isothermal data.^{[1][9][14]}

Initiator System (mol%)	Technique	Method	Activation Energy (Ea)	Frequency Factor (A)	Reference
1.0% Sn(Oct) ₂ /n- HexOH	Non- isothermal DSC	Friedman	64.9 - 70.5 kJ/mol	7.3 x 10 ⁷	[1][9]
1.0% Sn(Oct) ₂ /n- HexOH	Non- isothermal DSC	KAS	64.9 - 80.4 kJ/mol	-	[1][9]
1.5% Sn(Oct) ₂ /n- HexOH	Non- isothermal DSC	Friedman	~65 - 68 kJ/mol	2.8 x 10 ⁶	[1][9]
2.0% Sn(Oct) ₂ /n- HexOH	Non- isothermal DSC	Friedman	~65 kJ/mol	1.2 x 10 ⁶	[1][9]
Sn(Oct) ₂ /n- butanol	Isothermal, in Toluene	Arrhenius Plot	-75 kJ/mol*	-	[12]

Note: The negative value reported in the source is unconventional and likely represents a calculation artifact; activation energies for such reactions are positive.

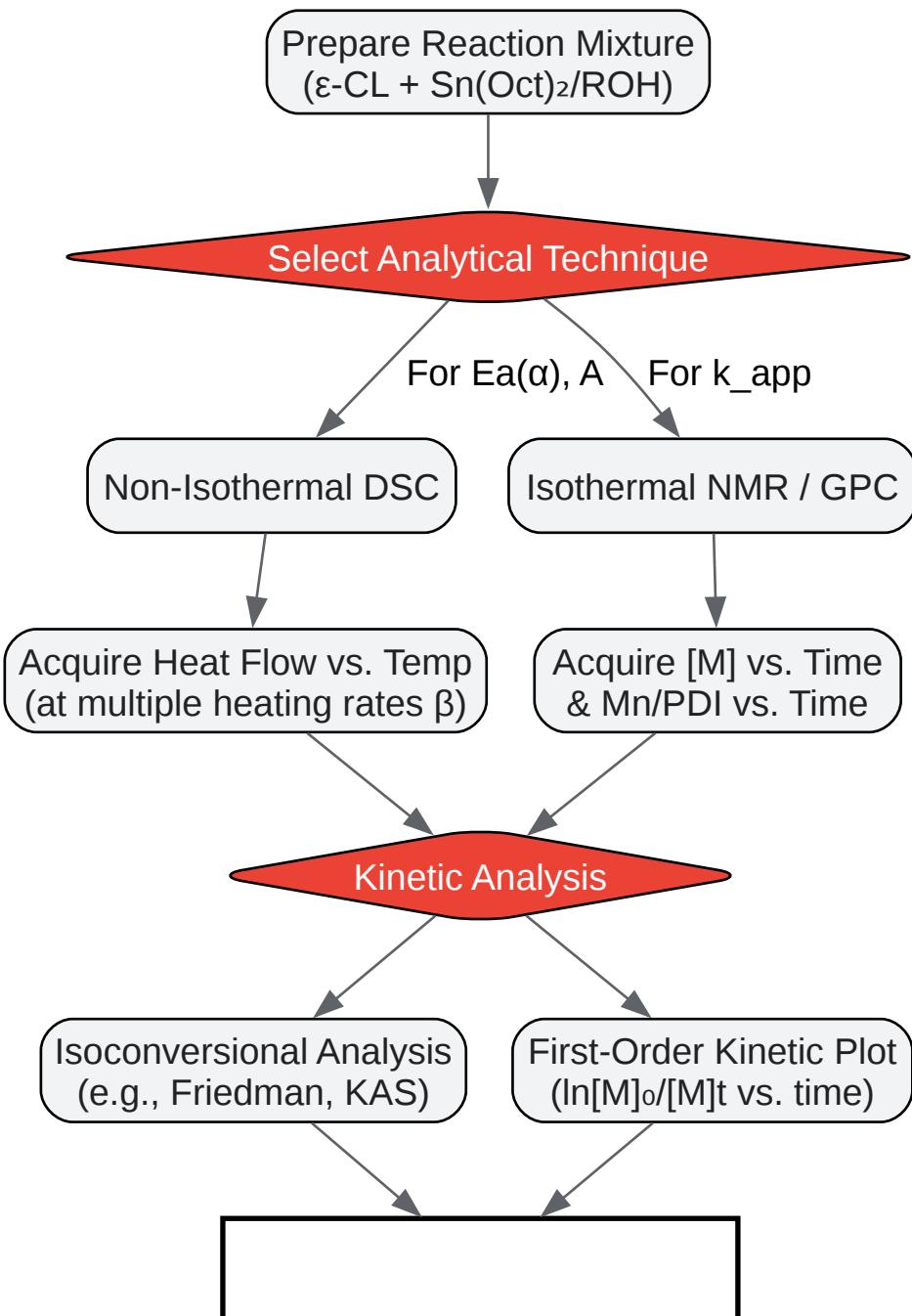
- Temperature: Increasing the reaction temperature significantly increases the polymerization rate, as predicted by the Arrhenius equation.[12][15] However, excessively high temperatures (>180°C) can also promote side reactions like inter- and intramolecular transesterification, which can broaden the molecular weight distribution and lead to the formation of cyclic oligomers.[12][15]
- Initiator/Catalyst Concentration: The polymerization rate is directly proportional to the concentration of the active initiator.[1][9][10] Increasing the Sn(Oct)₂/ROH concentration leads to a faster reaction.[9][15] Conversely, the final polymer molecular weight is inversely proportional to the initiator concentration, as more chains are initiated simultaneously.[9] To obtain high molecular weight PCL, very low catalyst concentrations are used, often with catalyst-to-monomer ratios of 1:10,000 or lower.[16]

- Monomer Concentration: The reaction is first-order in monomer concentration.[12] In bulk polymerizations, the initial rate is highest and decreases as the monomer is consumed. In solution polymerizations, a lower initial monomer concentration will result in a slower rate.[12] At very high conversions in bulk, the increasing viscosity of the system can lead to diffusion limitations, causing a decrease in the reaction rate.[12][17]
- Co-initiator Structure: The structure of the alcohol co-initiator can influence the kinetics. Primary alcohols are generally more reactive and lead to faster polymerization rates compared to more sterically hindered secondary or tertiary alcohols.[12][17] Diols or polyols can be used to synthesize star-shaped or branched PCL architectures.[3]

Experimental Design & Monitoring Protocols

A self-validating experimental design is crucial for obtaining reliable kinetic data. This involves meticulous purification of reagents and the use of precise analytical techniques to monitor the reaction progress.

This protocol describes a typical lab-scale bulk polymerization.


- Reagent Purification (The "Why"): **ϵ -Caprolactone** must be dried and distilled under reduced pressure (e.g., over CaH_2) to remove water. Water can act as an uncontrolled initiator, leading to poor control over molecular weight and a broadened polydispersity.[18] The alcohol co-initiator should be similarly dried and distilled.
- Reactor Setup: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser is assembled. The system is purged with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. This is critical to prevent side reactions and ensure the catalyst remains active.
- Charging the Reactor: The purified **ϵ -caprolactone** and alcohol co-initiator are added to the flask via syringe. The flask is then immersed in a pre-heated oil bath set to the desired reaction temperature (e.g., 130-160°C).[1][3]
- Initiation: A stock solution of $\text{Sn}(\text{Oct})_2$ in dry toluene is prepared. The required amount is calculated and injected into the heated monomer/alcohol mixture to start the polymerization.

- Sampling: At timed intervals, aliquots are withdrawn from the reaction mixture using a nitrogen-purged syringe and are immediately quenched in cold chloroform or THF to stop the reaction.
- Analysis: Each sample is analyzed to determine monomer conversion (via ^1H NMR or NIR spectroscopy) and molecular weight/polydispersity (via Gel Permeation Chromatography - GPC).[18][19][20]
- Termination and Isolation: Once the desired conversion is reached, the reaction is cooled. The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent like cold methanol. The resulting PCL is collected by filtration and dried under vacuum to a constant weight.

This method provides rich kinetic information in a relatively short time.[9]

- Sample Preparation: Prepare reaction mixtures of ε -CL with the desired concentration of the $\text{Sn}(\text{Oct})_2/\text{ROH}$ initiating system (e.g., 1.0, 1.5, 2.0 mol%).[9]
- DSC Analysis: Accurately weigh a small amount (5-10 mg) of the fresh mixture into an aluminum DSC pan and seal it. Place the pan in the DSC cell.
- Thermal Program: Heat the sample from ambient temperature (e.g., 20°C) to a final temperature well above the polymerization completion (e.g., 300°C) under a nitrogen atmosphere.[9] This scan is performed at several different constant heating rates (β), for example, 5, 10, 15, and 20 °C/min.[9][14]
- Data Acquisition: The DSC records the heat flow as a function of temperature. The exothermic peak corresponds to the heat of polymerization.
- Kinetic Analysis:
 - The total area under the exotherm is proportional to the total enthalpy of polymerization ($\Delta\text{H}_{\text{total}}$).
 - The fractional conversion (α) at any temperature T is calculated as the partial heat of reaction up to that temperature (ΔH_T) divided by the total heat of reaction ($\Delta\text{H}_{\text{total}}$).

- The polymerization rate ($d\alpha/dt$) is determined from the heat flow signal.[9]
- Using the data from multiple heating rates, isoconversional methods (e.g., Friedman or KAS plots) are applied to calculate the activation energy (E_a) as a function of conversion. [1][9]

[Click to download full resolution via product page](#)

Fig 2. Experimental workflow for determining the kinetic parameters of ϵ -caprolactone polymerization.

Conclusion and Outlook

The ring-opening polymerization of **ϵ -caprolactone** catalyzed by tin(II) octoate is a robust and highly controllable system, governed by the principles of the coordination-insertion mechanism. The reaction kinetics are well-described by a first-order dependence on monomer and initiator concentrations, with the rate being highly sensitive to temperature and catalyst loading. A thorough understanding of these kinetic principles is paramount for professionals aiming to synthesize PCL with tailored properties, such as specific molecular weights and narrow polydispersity, for advanced applications.

Future research continues to focus on replacing tin-based catalysts with even more biocompatible or readily removable alternatives. However, the kinetic framework established through the study of the $\text{Sn}(\text{Oct})_2$ system provides the essential benchmark and mechanistic understanding required to evaluate and optimize these novel catalytic platforms. The methodologies outlined herein—from meticulous reagent handling to sophisticated kinetic analysis—represent a self-validating system for generating the reliable and reproducible data necessary for innovation in biodegradable polymer development.

References

- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). Ring-opening polymerization of **ϵ -caprolactone** initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. *Designed Monomers and Polymers*, 24(1), 89-97. [\[Link\]](#)
- Wu, D., Lv, Y., et al. (2017). Kinetics of $\text{Sn}(\text{Oct})_2$ -catalyzed ring opening polymerization of **ϵ -caprolactone**. *Macromolecular Research*, 25, 1209-1216. [\[Link\]](#)
- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). (PDF) Ring-opening polymerization of **ϵ -caprolactone** initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis.
- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). Ring-opening polymerization of **ϵ -caprolactone** initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. *PubMed*. [\[Link\]](#)
- ResearchGate. (n.d.). Scheme 2. Proposed mechanism for the polymerization of **ϵ -caprolactone** by tin(IV)

- Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. Polymerization of ϵ -**Caprolactone** and I,I-Lactide Co-initiated with Primary Amines. *Macromolecules*, 33(19), 689-695. [\[Link\]](#)
- Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ϵ -**Caprolactone**. *Macromolecules*, 35(5), 1504-1512. [\[Link\]](#)
- Request PDF. (n.d.). Ring-Opening Polymerization of ϵ -**Caprolactone** Initiated with Titanium-Propoxide or Titanium Phenoxide. [\[Link\]](#)
- Kowalski, A., Duda, A., & Penczek, S. (2000). Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI-TOF Spectra. *Macromolecules*, 33(19), 7359-7370. [\[Link\]](#)
- Blanco, M., & Colillas, E. (2010). Study of epsilon-**caprolactone** polymerization by NIR spectroscopy. *Analytical and Bioanalytical Chemistry*, 397(8), 3575-3579. [\[Link\]](#)
- Edlund, U., & Albertsson, A. C. (2008). Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-**caprolactone**. *Journal of Biomedical Materials Research Part A*, 86(3), 759-766. [\[Link\]](#)
- ResearchGate. (n.d.). Kinetic Studies of the Ring-Opening Bulk Polymerization of ϵ -**Caprolactone** Using a Novel Tin(II)
- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). Full article: Ring-opening polymerization of ϵ -**caprolactone** initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. *Taylor & Francis Online*. [\[Link\]](#)
- Kiesewetter, M. K., et al. (2016). Mechanistic Studies of ϵ -**Caprolactone** Polymerization by (salen)AIOR Complexes and a Predictive Model for Cyclic Ester Polymerizations.
- Request PDF. (n.d.). Kinetics of Sn(Oct)
- Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of -**Caprolactone**.
- Request PDF. (n.d.).
- Duda, A., & Penczek, S. (1995). Kinetics and Mechanism of ϵ -**Caprolactone** Polymerization Using Yttrium Alkoxides as Initiators. *Macromolecules*, 28(18), 5981-5992. [\[Link\]](#)
- Siripitayananon, J., et al. (n.d.). Synthesis and Characterization of Poly(L-lactide-co- ϵ -**caprolactone**)
- Kalamiotis, A. N., et al. (2018). Direct Online Monitoring of E-**caprolactone** Polymerisation via Dielectric Property Measurement. *AMA Science*. [\[Link\]](#)
- Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of I,I-Dilactide. *Macromolecules*, 33(6), 1964-1971. [\[Link\]](#)
- Request PDF. (n.d.).
- Ask this paper. (2017).

- Molloy, R., et al. (2008). (PDF) Ring-Opening Polymerization of ϵ -Caprolactone Using Novel Tin(II) Alkoxide Initiators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring-opening polymerization of ϵ -caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ϵ -caprolactone | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ring-opening polymerization of ϵ -caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ϵ -caprolactone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. Study of epsilon-caprolactone polymerization by NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unraveling the Kinetics of ϵ -Caprolactone Ring-Opening Polymerization Catalyzed by Tin(II) Octoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156226#kinetics-of-caprolactone-polymerization-with-tin-octoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com